

Quantum Chemical Calculations for 1-Azaspiro[3.6]decane: A Methodological Whitepaper

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Compound of Interest

Compound Name: 1-Azaspiro[3.6]decane

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Abstract

1-Azaspiro[3.6]decane is a unique saturated heterocyclic amine with a spirocyclic scaffold, a structural motif of increasing interest in medicinal chemistry due to its three-dimensional character.^[1] This document provides a comprehensive methodological guide for conducting quantum chemical calculations on **1-Azaspiro[3.6]decane**. While specific experimental data for this molecule is not readily available in public literature, this whitepaper outlines the theoretical framework, computational protocols, and data presentation standards that are crucial for its in-silico characterization. The methodologies described herein are based on established computational chemistry practices for nitrogen-containing spiro compounds and are intended to serve as a foundational resource for researchers undertaking theoretical studies of this and related molecules.

Introduction to 1-Azaspiro[3.6]decane

1-Azaspiro[3.6]decane is a bicyclic organic compound with the molecular formula $C_9H_{17}N$. Its structure consists of a cyclobutane ring and a cycloheptane ring connected by a single spiro carbon atom, with a nitrogen atom replacing one of the methylene groups in the cyclobutane

ring. The inherent ring strain and conformational flexibility of the seven-membered ring, combined with the presence of a nitrogen heteroatom, make **1-Azaspiro[3.6]decane** a molecule with potentially interesting chemical and biological properties. Quantum chemical calculations are essential for understanding its electronic structure, conformational landscape, and reactivity.

Theoretical Framework and Computational Methodology

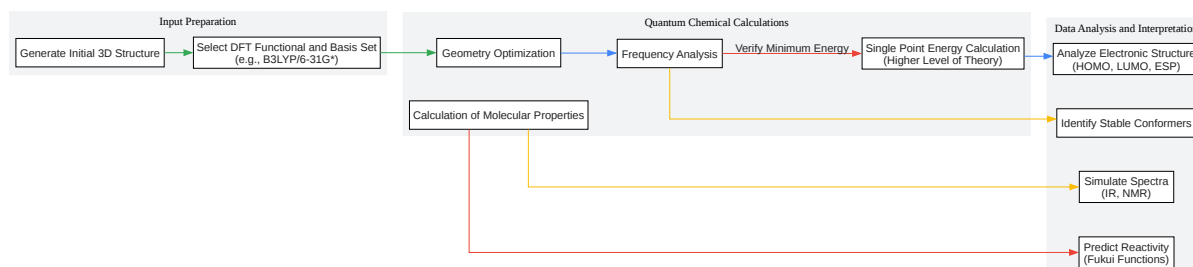
The in-silico investigation of **1-Azaspiro[3.6]decane** would typically employ Density Functional Theory (DFT), a robust and widely used method in computational chemistry for studying the electronic structure of molecules.

Software and Hardware

Calculations can be performed using various quantum chemistry software packages such as Gaussian, ORCA, or Spartan. These calculations are computationally intensive and typically require high-performance computing clusters.

General Computational Protocol

A general workflow for the quantum chemical characterization of **1-Azaspiro[3.6]decane** is depicted below. This process begins with the initial structure generation and proceeds through geometry optimization, frequency analysis, and the calculation of various molecular properties.



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Figure 1: A general workflow for the quantum chemical analysis of **1-Azaspiro[3.6]decane**.

Detailed Experimental Protocols

Geometry Optimization: The initial 3D structure of **1-Azaspiro[3.6]decane** would be generated using a molecular builder. This structure would then be optimized to find the lowest energy conformation. A common and effective method for this is the B3LYP functional with a 6-31G* basis set.

Frequency Analysis: Following optimization, a frequency calculation is performed at the same level of theory to confirm that the optimized structure is a true energy minimum (i.e., no imaginary frequencies). These calculations also provide the zero-point vibrational energy (ZPVE) and are used to simulate the infrared (IR) spectrum.

Calculation of Molecular Properties: With the optimized geometry, a variety of molecular properties can be calculated, often using a higher level of theory for greater accuracy (e.g., a larger basis set like 6-311++G**). These properties include:

- **Electronic Properties:** Molecular orbital energies (HOMO, LUMO), the HOMO-LUMO gap, and the electrostatic potential (ESP) map.
- **Spectroscopic Properties:** NMR chemical shifts and coupling constants.
- **Thermodynamic Properties:** Enthalpy, Gibbs free energy, and entropy.
- **Reactivity Descriptors:** Fukui functions and dual descriptors to predict sites of nucleophilic and electrophilic attack.

Data Presentation

The quantitative data obtained from these calculations should be organized into clear and concise tables for easy comparison and interpretation. Below are example templates for presenting key computational data for **1-Azaspiro[3.6]decane**.

Table 1: Calculated Thermodynamic Properties

Property	Value (Hartree)	Value (kcal/mol)
Zero-point vibrational energy (ZPVE)	Data	Data
Enthalpy (H)	Data	Data
Gibbs Free Energy (G)	Data	Data
Entropy (S)	Data	Data

Table 2: Calculated Electronic Properties

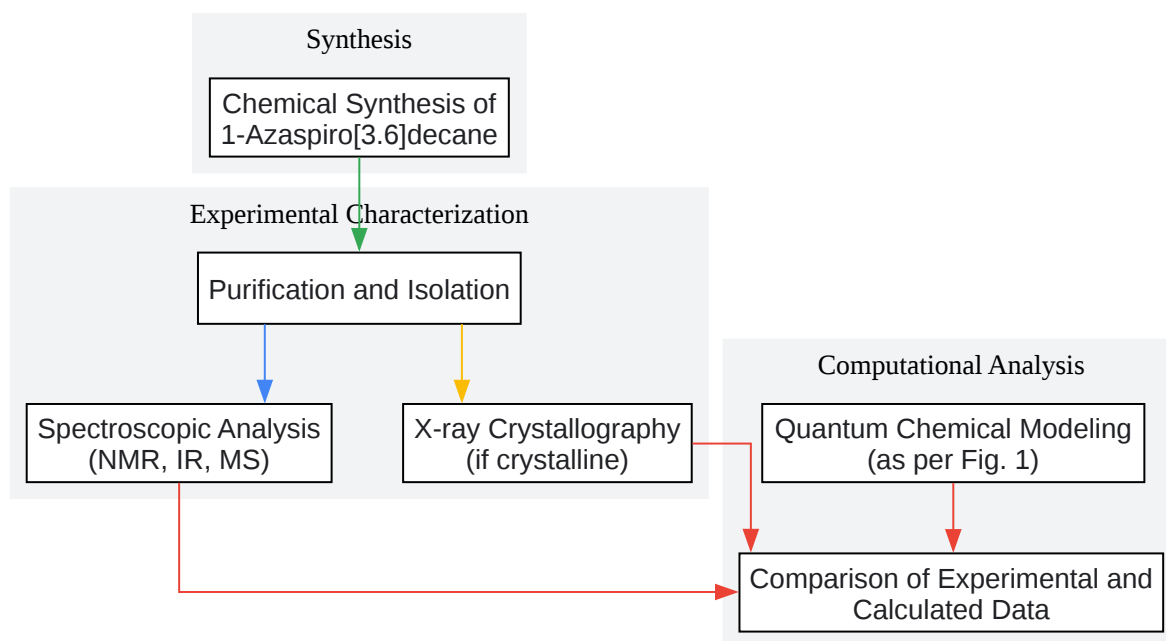
Property	Energy (eV)
HOMO Energy	Data
LUMO Energy	Data
HOMO-LUMO Gap	Data

Table 3: Selected Calculated Geometric Parameters

Parameter	Bond/Angle	Value (Å or °)
Bond Length	C-N	Data
Bond Length	Spiro C - C	Data
Bond Angle	C-N-C	Data
Dihedral Angle	C-C-N-C	Data

Visualization of Logical Relationships

The synthesis and characterization of a novel compound like **1-Azaspiro[3.6]decane** involves a logical progression from synthesis to experimental characterization and computational validation. The following diagram illustrates this integrated workflow.



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Figure 2: Integrated workflow for the synthesis and characterization of **1-Azaspiro[3.6]decane**.

Conclusion

This whitepaper has outlined a comprehensive and robust methodology for the quantum chemical investigation of **1-Azaspiro[3.6]decane**. While experimental data for this specific molecule is sparse, the protocols detailed herein provide a clear roadmap for researchers to follow. By combining the power of computational chemistry with established experimental techniques, a thorough understanding of the structural, electronic, and reactive properties of **1-Azaspiro[3.6]decane** can be achieved. This, in turn, will facilitate its potential application in drug discovery and materials science. The provided templates for data presentation and workflow visualization are intended to promote clarity and reproducibility in future research on this and other novel aza-spirocyclic compounds.

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References

- 1. Spirocyclic Scaffolds in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
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